![molecular formula C23H25N3O6S B2868556 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-53-2](/img/structure/B2868556.png)
2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a benzo[d][1,3]dioxol-5-ylamino group, a sulfonyl group, an indol-1-yl group, and a diethylacetamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using methods such as the Schiff base method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Quantum chemical studies, such as Density Functional Theory (DFT) calculations, could be used to understand the vibrational frequency of the compound at its ground state structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the indol-1-yl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Techniques such as FT-IR, FT-Raman, NMR, and Z-scan could be used to evaluate these properties .Applications De Recherche Scientifique
Antioxidant Capacity Assays and Reaction Pathways
The study by Ilyasov et al. (2020) elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, highlighting the specificity of reactions for certain antioxidants, which could potentially relate to the study of similar complex molecules in understanding their antioxidant properties (Ilyasov et al., 2020).
Sulfonamides in Clinical Use
Carta et al. (2012) review the main classes of sulfonamides investigated between 2008 and 2012, including scientific and patent literature on carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors. This review showcases the importance of the sulfonamide group in the development of new drugs with significant antitumor activity and highlights the need for novel sulfonamides to act as selective drugs (Carta et al., 2012).
Diuretics with Carbonic Anhydrase Inhibitory Action
Further exploring the role of sulfonamide groups, Carta and Supuran (2013) present a literature review on clinically used diuretics with carbonic anhydrase inhibitory properties. The review discusses the polypharmacological effects and drug repositioning of these diuretics, underscoring the potential for the development of new sulfonamide-based drugs with enhanced therapeutic activities (Carta & Supuran, 2013).
Biological and Preclinical Importance of Sulfa Drug Analogs
Elgemeie et al. (2019) review the synthesis, biological, and preclinical studies of N-sulfonylamino azinones, illustrating the diverse biological activities of sulfa drug analogs, including their potential in treating neurological disorders. This highlights the versatility of sulfonamide-based compounds in medicinal chemistry (Elgemeie et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit vegfr1 , suggesting that this compound may also target similar receptors or enzymes.
Mode of Action
It’s known that similar compounds inhibit vegfr1 , which suggests that this compound might interact with its targets by binding to the active site and inhibiting the function of the target protein.
Biochemical Pathways
Given the potential inhibition of vegfr1 , it’s plausible that this compound could affect angiogenesis and other related pathways.
Result of Action
Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-3-25(4-2)23(28)13-26-12-21(17-7-5-6-8-18(17)26)33(29,30)14-22(27)24-16-9-10-19-20(11-16)32-15-31-19/h5-12H,3-4,13-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJUHXRBIOTPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


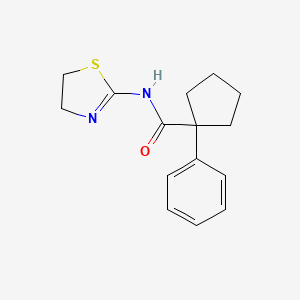
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2868478.png)
![5-({[(Anilinocarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2868479.png)
![4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine](/img/structure/B2868480.png)
![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868482.png)
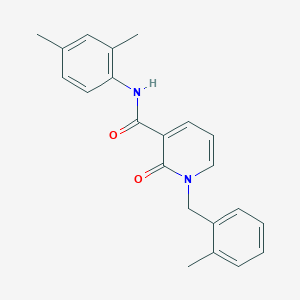
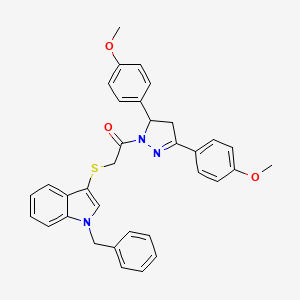
![4-[benzyl(methyl)amino]-N-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2868487.png)
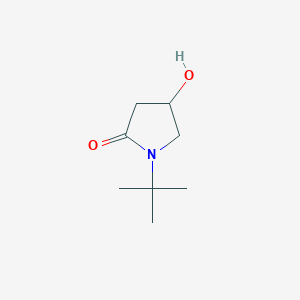
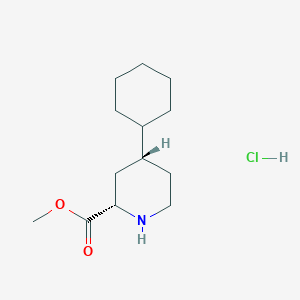
![(Z)-methyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868493.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2868494.png)
